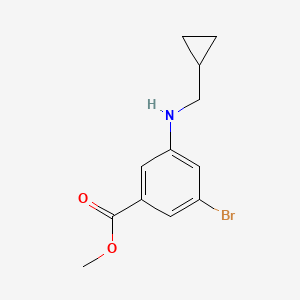

Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate

Description

Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate is a substituted benzoate ester featuring a bromine atom at the 3-position and a cyclopropylmethylamino group at the 5-position of the aromatic ring.

Properties

Molecular Formula |

C12H14BrNO2 |

|---|---|

Molecular Weight |

284.15 g/mol |

IUPAC Name |

methyl 3-bromo-5-(cyclopropylmethylamino)benzoate |

InChI |

InChI=1S/C12H14BrNO2/c1-16-12(15)9-4-10(13)6-11(5-9)14-7-8-2-3-8/h4-6,8,14H,2-3,7H2,1H3 |

InChI Key |

XLBFEMQLTRGBOU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(cyclopropylmethylamino)-benzoic acid methyl ester typically involves multiple steps:

Bromination: The starting material, benzoic acid, undergoes bromination to introduce a bromine atom at the third position.

Amination: The brominated benzoic acid is then subjected to nucleophilic substitution with cyclopropylmethylamine to introduce the cyclopropylmethylamino group.

Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and amination steps, and efficient purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethylamino group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the bromine atom or the ester group, resulting in debromination or reduction to the corresponding alcohol.

Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form a variety of substituted benzoic acid derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) are used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the cyclopropylmethylamino group.

Reduction: Debrominated products or alcohol derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-(cyclopropylmethylamino)-benzoic acid methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(cyclopropylmethylamino)-benzoic acid methyl ester involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethylamino group play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s cyclopropylmethylamino group at position 5 distinguishes it from analogs like 6i (trifluoromethoxy) and bensulfuron-methyl (pyrimidinylamino-sulfonylurea). The bromine atom at position 3 is shared with 6i, which may facilitate similar reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

Functional Group Impact: Sulfonamides (e.g., in 6i) exhibit strong hydrogen-bonding capacity, often critical for enzyme inhibition, whereas the amino group in the target compound may prioritize steric effects or nucleophilic reactivity . Sulfonylurea moieties (e.g., in bensulfuron-methyl) confer herbicidal activity by inhibiting acetolactate synthase (ALS), a mechanism unlikely in the target compound due to the absence of the sulfonylurea scaffold .

Biological Activity

Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate is characterized by the following structural features:

- Molecular Formula : C₁₂H₁₃BrNO₂

- Molecular Weight : 284.14 g/mol

- Functional Groups : Bromine atom at the 3-position, cyclopropylmethyl amino group at the 5-position.

This unique structure contributes to its reactivity and potential interactions with biological targets.

The biological activity of methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate is hypothesized to involve interactions with specific receptors or enzymes within biological systems. Compounds with similar structures often exhibit modulation of neurotransmitter systems, particularly in the context of neuropharmacology.

- Receptor Interaction : The compound may act as an allosteric modulator or antagonist at various receptors, influencing signaling pathways related to mood regulation and cognitive functions.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases.

In Vitro Studies

Recent studies have shown promising results regarding the biological activity of methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate:

- Anticancer Activity : Preliminary data suggest that this compound exhibits cytotoxic effects on certain cancer cell lines, potentially through apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Inhibition of cell proliferation |

These findings indicate that further investigation into its anticancer properties is warranted.

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate:

- Animal Models : Research involving murine models has indicated potential benefits in reducing tumor size when administered at specified dosages.

| Study Type | Dosage (mg/kg) | Outcome |

|---|---|---|

| Tumor Growth Inhibition | 20 | Significant reduction in tumor volume |

| Behavioral Assessment | 10 | Improvement in anxiety-like behaviors |

Case Studies and Clinical Relevance

While extensive clinical trials are yet to be conducted specifically for methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate, its structural analogs have been investigated for similar therapeutic applications:

- Analogous Compounds : Several compounds with similar structural motifs have shown efficacy in treating anxiety and depression by modulating glutamate receptors .

- Potential Applications : Given its mechanism of action, methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate could be explored as a candidate for treating neurodegenerative disorders and certain cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.